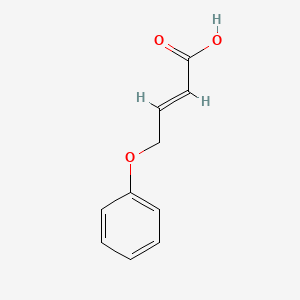

4-Phenoxy-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

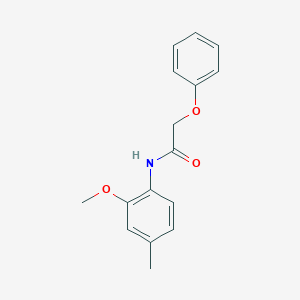

4-Phenoxy-2-butenoic acid is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It’s also known by other names such as (2E)-4-Phenoxy-2-butenoic acid, (2E)-4-Phenoxy-2-butensäure (German), 2-Butenoic acid, 4-phenoxy-, (2E)-, and Acide (2E)-4-phénoxy-2-buténoïque (French) .

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which are useful as biologically active species and versatile intermediates for further derivatisation, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions provide the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The molecular structure of 4-Phenoxy-2-butenoic acid consists of a phenoxy group attached to a 2-butenoic acid group . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, 4 freely rotating bonds, and no Rule of 5 violations .Physical And Chemical Properties Analysis

4-Phenoxy-2-butenoic acid has a density of 1.2±0.1 g/cm³, a boiling point of 372.8±25.0 °C at 760 mmHg, and a flash point of 152.5±16.7 °C . It also has a molar refractivity of 48.5±0.3 cm³, a polar surface area of 47 Ų, and a molar volume of 151.2±3.0 cm³ .Applications De Recherche Scientifique

Microwave-Assisted Synthesis

4-Phenoxy-2-butenoic acid, as a type of 4-oxobutenoic acid, has been synthesized using microwave-assisted aldol-condensation. This process is significant for creating biologically active species and as intermediates for further derivatisation. The study by Uguen et al. (2021) highlights the efficiency of this method for a wide range of substrates, offering moderate to excellent yields. It emphasizes the role of 4-Phenoxy-2-butenoic acid and its derivatives in chemical synthesis, showcasing their versatility in producing various biologically relevant compounds (Uguen et al., 2021).

Herbicide Sorption and Degradation

4-Phenoxy-2-butenoic acid is structurally similar to certain phenoxy herbicides like 2,4-D. Werner et al. (2012) discussed the sorption of these herbicides to soil, organic matter, and minerals, indicating the relevance of 4-Phenoxy-2-butenoic acid in environmental science, especially in understanding soil interactions and environmental persistence of similar compounds (Werner, Garratt, & Pigott, 2012). Similarly, Serbent et al. (2019) and Mierzejewska, Baran, and Urbaniak (2019) discussed the biological degradation of phenoxy herbicides, highlighting the potential of using biological agents and plant secondary metabolites in degrading compounds structurally similar to 4-Phenoxy-2-butenoic acid, thus emphasizing its relevance in bioremediation and ecological studies (Serbent et al., 2019) (Mierzejewska, Baran, & Urbaniak, 2019).

Enzyme Inhibition for Medical Research

In the medical field, 4-Phenoxy-2-butenoic acid derivatives have been studied for their potential in inhibiting human carbonic anhydrase isoenzymes, which are crucial in many physiological processes. The research by Oktay et al. (2016) showcases these derivatives' significant inhibitory activities, indicating their potential use in designing drugs for conditions related to these enzymes (Oktay et al., 2016).

Orientations Futures

4-Oxobutenoic acids, which include 4-Phenoxy-2-butenoic acid, are useful as biologically active species and as versatile intermediates for further derivatisation . Current routes to their synthesis can be problematic and lack generality . Therefore, future research could focus on developing more efficient and general methods for their synthesis.

Propriétés

IUPAC Name |

(E)-4-phenoxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIZRXWCNRPRJL-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2-butenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)